![molecular formula C32H24N6O2 B14666393 1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) CAS No. 38232-37-0](/img/structure/B14666393.png)
1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with hydrazinylidene and aminonaphthalenone groups, making it a subject of interest for researchers in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
科学的研究の応用
1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene groups can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its aminonaphthalenone moieties can participate in redox reactions, affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,1’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups, leading to varied chemical properties and applications.
[1,1’-Biphenyl]-4,4’-diol: Shares the biphenyl core but lacks the hydrazinylidene and aminonaphthalenone groups, resulting in different reactivity and uses.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Another biphenyl derivative with distinct functional groups, used in different chemical contexts.
特性
CAS番号 |
38232-37-0 |
|---|---|
分子式 |
C32H24N6O2 |
分子量 |
524.6 g/mol |
IUPAC名 |
8-amino-1-[[4-[4-[2-(8-amino-2-oxonaphthalen-1-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C32H24N6O2/c33-25-5-1-3-21-11-17-27(39)31(29(21)25)37-35-23-13-7-19(8-14-23)20-9-15-24(16-10-20)36-38-32-28(40)18-12-22-4-2-6-26(34)30(22)32/h1-18,35-36H,33-34H2 |
InChIキー |
VNICRFSPROEVIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=NNC3=CC=C(C=C3)C4=CC=C(C=C4)NN=C5C(=O)C=CC6=C5C(=CC=C6)N)C(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


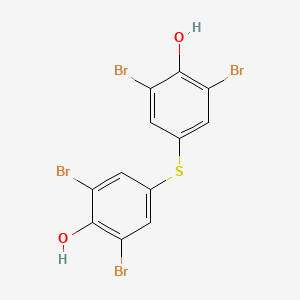
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
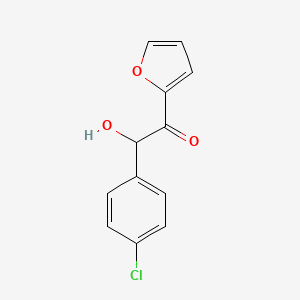
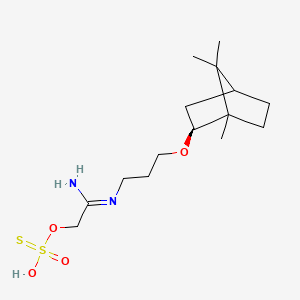
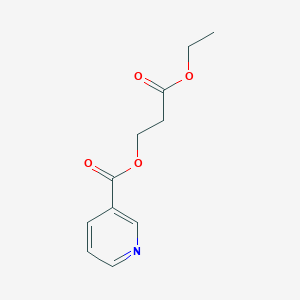
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
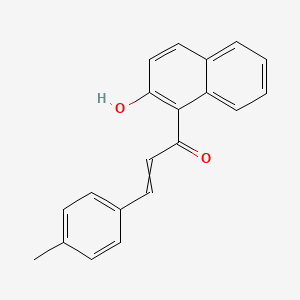
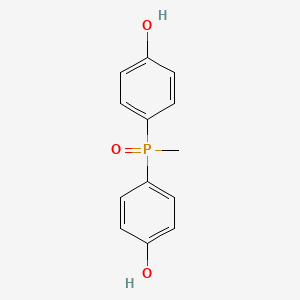

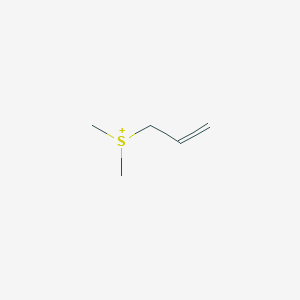
![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)


![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
